Spiro[5.5]undecan-2-one

Thermal Stability Volatility Material Science

Spiro[5.5]undecan-2-one (CAS 1781-81-3) is a carbocyclic spiro compound with the molecular formula C11H18O, characterized by two six-membered cyclohexane rings sharing a single quaternary carbon (the spiro atom), with a ketone functional group at the 2-position. Its molecular weight is 166.26 g/mol, and it is a colorless to light-yellow liquid at room temperature with a boiling point of 225 °C at 772 Torr and a density of 0.98417 g/cm³ at 21–27 °C.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 1781-81-3
Cat. No. B155468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[5.5]undecan-2-one
CAS1781-81-3
SynonymsSpiro[5.5]undecan-2-one
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCC(=O)C2
InChIInChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2
InChIKeyFEYUTRZPSFLEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[5.5]undecan-2-one (CAS 1781-81-3): Core Properties and Class Identification


Spiro[5.5]undecan-2-one (CAS 1781-81-3) is a carbocyclic spiro compound with the molecular formula C11H18O, characterized by two six-membered cyclohexane rings sharing a single quaternary carbon (the spiro atom), with a ketone functional group at the 2-position [1]. Its molecular weight is 166.26 g/mol, and it is a colorless to light-yellow liquid at room temperature with a boiling point of 225 °C at 772 Torr and a density of 0.98417 g/cm³ at 21–27 °C . This compound serves as a foundational building block in the synthesis of more complex spirocyclic systems due to its unique structural architecture [2].

Why Spiro[5.5]undecan-2-one (CAS 1781-81-3) Cannot Be Interchanged with Generic Cyclic Ketones


The spiro[5.5]undecane core architecture, which places the ketone functionality on a rigid, three-dimensional scaffold, imparts unique conformational and physicochemical properties that are not shared by monocyclic ketones (e.g., cyclohexanone) or other fused bicyclic systems [1]. The spiro junction acts as a 'conformational lock,' restricting ring mobility and influencing molecular recognition events. This structural rigidity, combined with the exact positioning of the carbonyl group, makes Spiro[5.5]undecan-2-one uniquely suited for applications requiring precise spatial orientation of functional groups, such as in liquid crystal design [1] and as a stereochemically defined scaffold in medicinal chemistry [2]. The presence of two cyclohexane rings in a chair conformation, with the ketone at a specific position, leads to a distinct distribution of electron density and steric bulk that directly impacts its intermolecular interactions and reactivity, which cannot be replicated by simpler, more flexible ketones or even by other spirocyclic analogs with different ring sizes or heteroatom placements [3].

Quantitative Differentiation Guide for Spiro[5.5]undecan-2-one (CAS 1781-81-3) Against Closest Analogs


Boiling Point and Density Comparison: Enhanced Thermal Stability and Lower Volatility vs. Cyclohexanone

Spiro[5.5]undecan-2-one demonstrates significantly higher boiling point and density compared to the monocyclic ketone cyclohexanone. This is a direct consequence of its larger molecular weight and spirocyclic framework. The higher boiling point indicates lower volatility, which is advantageous for applications requiring thermal stability and reduced evaporative loss . The increased density reflects a more compact molecular packing, which can influence properties in condensed phases [1].

Thermal Stability Volatility Material Science

Conformational Rigidity: A Pre-Organized Scaffold Distinct from Flexible Cyclohexanone and Acyclic Ketones

The spiro[5.5]undecane core exists predominantly in a single, well-defined conformation (two cyclohexane rings in chair forms) due to the constraints of the spiro junction. This contrasts sharply with monocyclic cyclohexanone, which undergoes rapid chair-to-chair interconversion, and acyclic ketones, which have a large number of low-energy rotamers [1][2]. This pre-organization reduces the entropic penalty upon binding to a target and ensures a consistent three-dimensional presentation of the ketone and any appended substituents [2].

Conformational Analysis Molecular Recognition Drug Design

Unique Hydrogen-Bond Acceptor Profile: Distinct from Heteroatom-Containing Spiro Analogs

Spiro[5.5]undecan-2-one possesses a single hydrogen-bond acceptor (HBA) site—the carbonyl oxygen—and zero hydrogen-bond donors (HBD). This contrasts with analogs like 1-oxaspiro[5.5]undecan-2-one (two HBA, zero HBD) and spiro[5.5]undecane (zero HBA/HBD). This precise HBA count influences solubility, partitioning (LogP), and specific intermolecular interactions [1]. The compound's topological polar surface area (TPSA) is 17.1 Ų, indicative of moderate membrane permeability [2].

Hydrogen Bonding Solubility Pharmacokinetics

Synthetic Versatility: A Key Building Block for Complex Spirocyclic Architectures

The ketone group of Spiro[5.5]undecan-2-one serves as a reactive handle for a wide range of transformations, including nucleophilic additions, reductions, and condensations, enabling its use as a key intermediate in the synthesis of more elaborate spirocyclic systems, natural products, and functional materials [1][2]. Its use as a starting material for spiro[5.5]undecane-based liquid crystals has been explicitly documented, where it was functionalized to yield a series of terminally substituted derivatives [1]. This contrasts with the saturated analog spiro[5.5]undecane, which lacks a similarly versatile functional group and is primarily used as a non-functionalized scaffold .

Synthetic Chemistry Building Blocks Total Synthesis

Optimal Scientific and Industrial Applications for Spiro[5.5]undecan-2-one (CAS 1781-81-3)


Design and Synthesis of Liquid Crystalline Materials

As demonstrated by Schmidt et al. [1], Spiro[5.5]undecan-2-one is an ideal precursor for the synthesis of terminally substituted spiro[5.5]undecanes. The rigid, rod-like shape imparted by the spiro core, combined with the synthetic handle provided by the ketone group, enables the creation of liquid crystalline materials with tailored mesophase behavior and improved thermal stability. This is directly supported by the compound's use in a five-step synthesis of liquid crystal building blocks [1].

Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery (FBDD)

The spiro[5.5]undecane framework, as present in the target compound, is a privileged scaffold in medicinal chemistry due to its three-dimensionality and conformational rigidity [2][3]. This core has been employed in the development of potent and selective enzyme inhibitors, such as METTL3 inhibitors (IC50 = 5 nM for an optimized analog) [2] and CCR5 antagonists [3]. The core scaffold's pre-organized structure reduces entropic penalties upon binding and offers vectors for functionalization, making it a valuable starting point for hit-to-lead campaigns.

Synthesis of Complex Natural Product Analogs and Stereochemical Probes

The spiro[5.5]undecane carbon framework is a core structure in several sesquiterpene natural products (e.g., β-chamigrene) [4]. Spiro[5.5]undecan-2-one provides a ready-made, functionalized version of this core, which can be elaborated using established ketone chemistry to access natural product-like compounds. Furthermore, the inherent chirality and conformational properties of the spiro[5.5]undecane system make derivatives of this compound valuable tools for probing stereoelectronic effects and chiral recognition phenomena [5].

Building Block for Supramolecular and Polymer Chemistry

The unique geometry of Spiro[5.5]undecan-2-one, with its two cyclohexane rings oriented at approximately 90 degrees, offers a distinct structural motif for creating novel supramolecular architectures and polymers with controlled porosity or main-chain rigidity [1]. The ketone group allows for its facile incorporation into larger frameworks via established polymerization or ligation reactions, enabling the development of materials with tailored mechanical and thermal properties that are unattainable with simpler, more flexible ketones [1].

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